
D-Glycero-beta-D-manno-heptose 1,7-Biphosphate Tetrasodium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Glycero-beta-D-manno-heptose 1,7-Biphosphate Tetrasodium Salt is a novel microbial-associated molecular pattern that has garnered significant interest due to its potential as an immune modulator. This compound is a phosphorylated heptose metabolite, which plays a crucial role in the biosynthesis of lipopolysaccharides in Gram-negative bacteria .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of D-Glycero-beta-D-manno-heptose 1,7-Biphosphate involves several steps, starting from D-mannose. The synthetic approach includes the elongation of the seventh carbon, employing mannurono-2,6-lactone, the substrate-controlled establishment of the C-6 configuration, and the nucleophilic introduction of phosphate groups . The reaction conditions typically involve the use of specific enzymes and controlled pH levels to ensure the correct stereochemistry and phosphorylation.
Industrial Production Methods
Industrial production of D-Glycero-beta-D-manno-heptose 1,7-Biphosphate Tetrasodium Salt is still in the research phase, with efforts focused on optimizing the synthetic route for large-scale production. The use of biotechnological methods, including the expression of relevant enzymes in microbial hosts, is being explored to achieve efficient and cost-effective production .
Analyse Des Réactions Chimiques
Types of Reactions
D-Glycero-beta-D-manno-heptose 1,7-Biphosphate undergoes various chemical reactions, including phosphorylation, dephosphorylation, and substitution reactions. These reactions are crucial for its role in the biosynthesis of lipopolysaccharides and its function as an immune modulator .
Common Reagents and Conditions
Common reagents used in the reactions involving D-Glycero-beta-D-manno-heptose 1,7-Biphosphate include specific enzymes such as phosphatases and kinases. The reaction conditions often involve controlled pH levels, temperature, and the presence of cofactors like ATP .
Major Products
The major products formed from the reactions of D-Glycero-beta-D-manno-heptose 1,7-Biphosphate include various phosphorylated intermediates and final products involved in the biosynthesis of lipopolysaccharides .
Applications De Recherche Scientifique
D-Glycero-beta-D-manno-heptose 1,7-Biphosphate Tetrasodium Salt has a wide range of scientific research applications:
Mécanisme D'action
D-Glycero-beta-D-manno-heptose 1,7-Biphosphate exerts its effects by acting as an immune modulator. It triggers inflammation by activating the TIFA-dependent NF-κB pathway, leading to the production of cytokines . The molecular targets involved include specific receptors on immune cells that recognize the phosphorylated heptose structure .
Comparaison Avec Des Composés Similaires
Similar Compounds
D-Glycero-beta-D-manno-heptose 1-Phosphate: This compound also acts as an immune modulator but has a slightly different structure and function.
Adenosine-diphosphate-D-glycero-beta-D-manno-heptose: Another heptose derivative that triggers immune responses through different pathways.
Uniqueness
D-Glycero-beta-D-manno-heptose 1,7-Biphosphate is unique due to its dual phosphorylation, which enhances its ability to modulate immune responses. This dual phosphorylation is not present in other similar compounds, making it a distinct and valuable tool for research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C7H12Na4O13P2 |
|---|---|
Poids moléculaire |
458.07 g/mol |
Nom IUPAC |
tetrasodium;[(2R)-2-hydroxy-2-[(2R,3S,4S,5S,6S)-3,4,5-trihydroxy-6-phosphonatooxyoxan-2-yl]ethyl] phosphate |
InChI |
InChI=1S/C7H16O13P2.4Na/c8-2(1-18-21(12,13)14)6-4(10)3(9)5(11)7(19-6)20-22(15,16)17;;;;/h2-11H,1H2,(H2,12,13,14)(H2,15,16,17);;;;/q;4*+1/p-4/t2-,3+,4+,5+,6-,7+;;;;/m1..../s1 |
Clé InChI |
ULMNMVLRBYWIAF-CKBUFGDHSA-J |
SMILES isomérique |
C([C@H]([C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)OP(=O)([O-])[O-])O)O)O)O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
SMILES canonique |
C(C(C1C(C(C(C(O1)OP(=O)([O-])[O-])O)O)O)O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


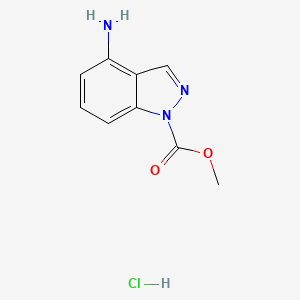
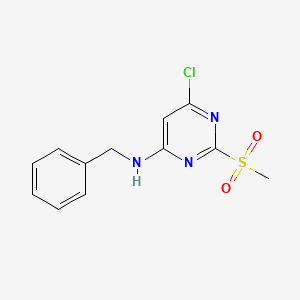
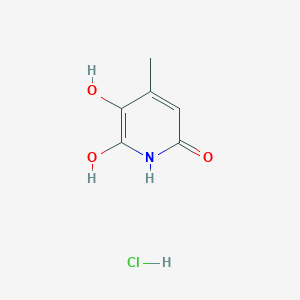

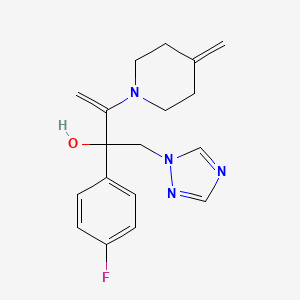

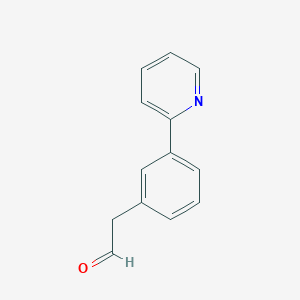
![tert-butyl N-[2-[1-(2-carbamoylthieno[3,2-b]pyridin-7-yl)piperidin-4-yl]ethyl]carbamate](/img/structure/B13861233.png)
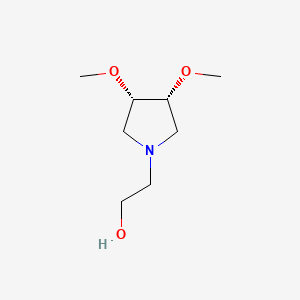
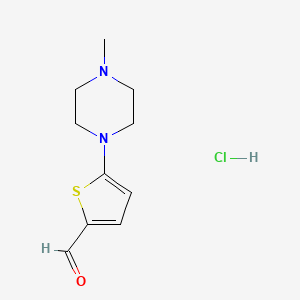

![trisodium;[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] phosphate;dihydrate](/img/structure/B13861254.png)


